3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde
Overview
Description
3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde is a chemical compound that features a unique structure combining an adamantyl group with a hydroxybenzaldehyde moiety The adamantyl group is a bulky, lipophilic cage structure that significantly influences the compound’s chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde typically involves the introduction of the adamantyl group into a benzaldehyde derivative. One common method is the Friedel-Crafts alkylation of 2-hydroxy-5-methylbenzaldehyde with 1-adamantyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: 3-(1-Adamantyl)-2-hydroxy-5-methylbenzoic acid.
Reduction: 3-(1-Adamantyl)-2-hydroxy-5-methylbenzyl alcohol.
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to the stability and rigidity imparted by the adamantyl group.
Mechanism of Action
The mechanism of action of 3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde depends on its application. In medicinal chemistry, the adamantyl group enhances the compound’s ability to interact with biological membranes, improving its pharmacokinetic properties. The hydroxy and aldehyde groups can form hydrogen bonds and interact with various molecular targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Known for its antiviral properties.
2-(1-Adamantyl)ethanol: Used in the synthesis of pharmaceuticals.
1-Adamantylacetic acid: Explored for its potential therapeutic applications.
Uniqueness
3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde is unique due to the combination of the adamantyl group with a hydroxybenzaldehyde moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(1-adamantyl)-2-hydroxy-5-methylbenzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-11-2-15(10-19)17(20)16(3-11)18-7-12-4-13(8-18)6-14(5-12)9-18/h2-3,10,12-14,20H,4-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOMHMMDYAHLEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C23CC4CC(C2)CC(C4)C3)O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.